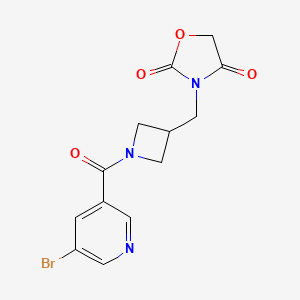
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include examining the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Amino Acid Derivatives
Azetidine and oxazolidine derivatives are pivotal in the synthesis of new amino acid derivatives. These derivatives can be used to develop novel peptides and proteins with potential therapeutic applications. The aza-Michael addition reaction is a key step in synthesizing these compounds, which can lead to the development of new drugs .
Development of Antibiotics
The azetidine ring is a core structure in β-lactam antibiotics, such as penicillins and cephalosporins. Research into azetidine derivatives like the one mentioned can lead to the discovery of new antibiotics with improved efficacy against resistant bacterial strains .
Anticancer Research
Compounds containing azetidine and oxazolidine rings have shown potential in anticancer research. They can be designed to interact with specific biological targets, disrupting cancer cell growth and proliferation .
Antimicrobial Agents
The structural features of azetidine derivatives make them suitable candidates for developing new antimicrobial agents. Their ability to interfere with bacterial cell wall synthesis is particularly valuable in combating infections .
Green Chemistry Applications
The synthesis of azetidine derivatives can be optimized using green chemistry principles, such as employing catalytic amounts of reagents and microwave irradiation. This approach minimizes waste and environmental impact while producing these valuable compounds .
Pharmacophore Design
Azetidine and oxazolidine rings serve as pharmacophores in drug design. They can be incorporated into molecules to enhance their interaction with biological targets, improving drug efficacy and reducing side effects .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMLITXOQGRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)
![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)
![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)
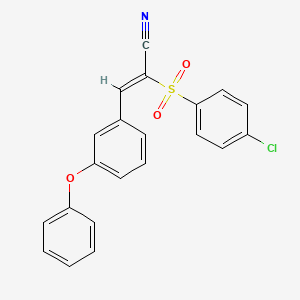
![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)
![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)
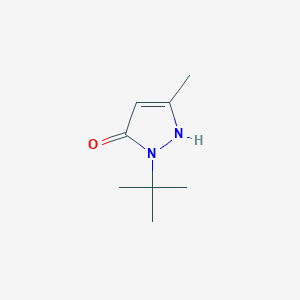
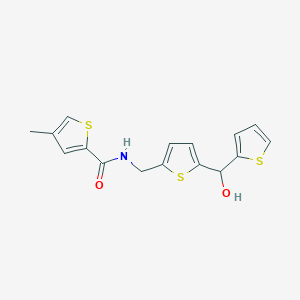
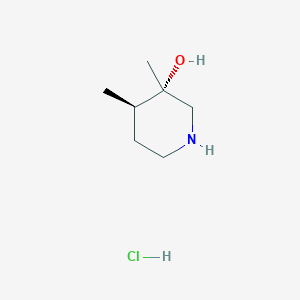
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)